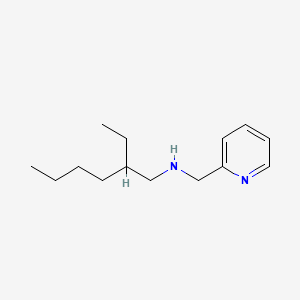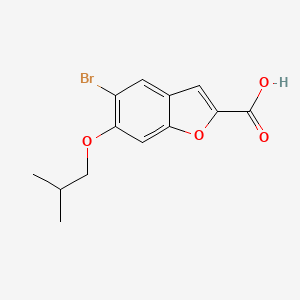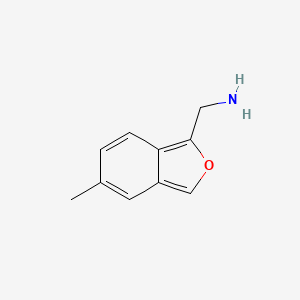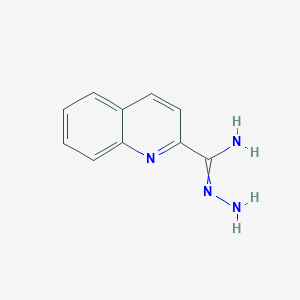
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective functional group transformations. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
(2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, leading to changes in metabolic processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino sugars and their derivatives, such as glucosamine and galactosamine. These compounds share similar functional groups and stereochemistry but differ in their specific chemical properties and applications.
Uniqueness
What sets (2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate apart is its unique combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications. Its sulfate group, in particular, adds to its solubility and reactivity in aqueous environments, making it valuable for various biochemical and industrial processes.
Propiedades
Fórmula molecular |
C6H13NO9S-2 |
|---|---|
Peso molecular |
275.24 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate |
InChI |
InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/p-2/t3-,4+,5+,6+;/m0./s1 |
Clave InChI |
FGNPLIQZJCYWLE-BTVCFUMJSA-L |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.[O-]S(=O)(=O)[O-] |
SMILES canónico |
C(C(C(C(C(C=O)N)O)O)O)O.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821468.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B11821476.png)






![8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11821544.png)


![rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B11821570.png)
![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)
